molecular formula C15H10ClIN4O B3593320 2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B3593320
M. Wt: 424.62 g/mol
InChI Key: KLNAJSAOXLRZOW-UHFFFAOYSA-N
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Description

2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.

Properties

IUPAC Name

2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIN4O/c16-12-6-5-10(21-8-18-19-9-21)7-11(12)15(22)20-14-4-2-1-3-13(14)17/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNAJSAOXLRZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Triazole Ring: The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives.

    Halogenation: Chlorination and iodination steps can be performed using reagents like thionyl chloride and iodine, respectively.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The triazole ring is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-bromophenyl)-5-(1,2,4-triazol-4-yl)benzamide
  • 2-chloro-N-(2-fluorophenyl)-5-(1,2,4-triazol-4-yl)benzamide
  • 2-chloro-N-(2-methylphenyl)-5-(1,2,4-triazol-4-yl)benzamide

Uniqueness

2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the triazole ring may provide distinct properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(2-iodophenyl)-5-(1,2,4-triazol-4-yl)benzamide

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